

Application Note & Synthesis Protocol: N-methyl-N-(4-morpholin-4-ylbenzyl)amine

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Compound of Interest

Compound Name:	<i>N</i> -methyl- <i>N</i> -(4-morpholin-4-ylbenzyl)amine
Cat. No.:	B065568

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Abstract

This document provides a comprehensive, two-step protocol for the synthesis of **N-methyl-N-(4-morpholin-4-ylbenzyl)amine**, a valuable secondary amine building block in medicinal and organic chemistry. The synthesis begins with the preparation of the key intermediate, 4-morpholinobenzaldehyde, via a nucleophilic aromatic substitution. This aldehyde is then subjected to a direct reductive amination with methylamine using a mild hydride reducing agent to yield the final product. This guide is designed for researchers and drug development professionals, offering not only a step-by-step methodology but also a detailed rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles. All procedures have been designed to be self-validating through in-process monitoring and terminal characterization.

Introduction and Strategic Overview

N-methyl-N-(4-morpholin-4-ylbenzyl)amine (CAS 179328-22-4) incorporates two key pharmacophores: a morpholine ring, known for improving the pharmacokinetic properties of drug candidates, and a secondary benzylamine moiety, a common feature in biologically active molecules.^[1] Its synthesis is therefore of significant interest.

The chosen synthetic strategy is a robust and logical two-step sequence that is widely applicable for the synthesis of similar secondary amines.

- Step 1: Synthesis of 4-Morpholinobenzaldehyde. This precursor is synthesized via the reaction of morpholine with 4-fluorobenzaldehyde. This is a classic nucleophilic aromatic substitution (SNAr) reaction where the fluorine atom, activated by the electron-withdrawing aldehyde group, is displaced by the morpholine nucleophile.
- Step 2: Reductive Amination. The target compound is formed by reacting 4-morpholinobenzaldehyde with methylamine. This reaction proceeds through an intermediate imine, which is reduced *in situ* to the final secondary amine.^[2] This one-pot conversion of a carbonyl group to an amine is a cornerstone of modern amine synthesis due to its efficiency and high yields.^[3]

The overall synthetic pathway is illustrated below.

Caption: Overall two-step synthesis pathway.

Part I: Synthesis of 4-Morpholinobenzaldehyde Rationale and Mechanistic Insight

This synthesis relies on the nucleophilic aromatic substitution (SNAr) mechanism. The key principles are:

- Substrate Activation: The potent electron-withdrawing effect of the aldehyde group (-CHO) at the para position makes the ipso-carbon (the carbon attached to the fluorine) highly electrophilic and susceptible to nucleophilic attack.
- Nucleophile: Morpholine acts as the nitrogen nucleophile.^[1]
- Base: Anhydrous potassium carbonate (K_2CO_3) is a crucial component. It acts as a base to scavenge the hydrofluoric acid (HF) byproduct generated during the reaction, driving the equilibrium towards the product.
- Solvent: N,N-Dimethylformamide (DMF) is an ideal solvent. Its high boiling point allows for elevated reaction temperatures, and its polar aprotic nature effectively solvates the potassium carbonate and intermediates without interfering with the reaction.^{[4][5]}

Detailed Experimental Protocol

Materials and Equipment:

- Three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer
- Heating mantle with temperature control
- 4-Fluorobenzaldehyde
- Morpholine
- Anhydrous Potassium Carbonate (K_2CO_3)
- N,N-Dimethylformamide (DMF)
- Methanol (for recrystallization)
- Standard glassware for workup and filtration

Procedure:

- Reaction Setup: In a dry 500 mL three-neck round-bottom flask, combine 4-fluorobenzaldehyde (12.4 g, 100 mmol), morpholine (13.1 g, 150 mmol, 1.5 eq), and anhydrous potassium carbonate (20.7 g, 150 mmol, 1.5 eq).
- Solvent Addition: Add 150 mL of N,N-dimethylformamide (DMF).
- Reaction Conditions: Heat the mixture to 100°C with vigorous stirring and maintain under reflux for 24 hours.[4][5][6]
 - Scientist's Note: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 7:3) mobile phase, observing the disappearance of the 4-fluorobenzaldehyde spot.
- Workup: After 24 hours, cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove the DMF.

- Precipitation: Slowly pour the resulting dark, oily residue into 500 mL of ice-cold water with stirring. A yellow solid should precipitate.[4][5]
 - Causality: The organic product is poorly soluble in water, while the inorganic salts (K_2CO_3 , KF) and any remaining DMF are soluble, leading to effective separation.
- Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water (3 x 100 mL).
- Recrystallization: Recrystallize the crude solid from methanol to afford 4-morpholinobenzaldehyde as yellow crystals.[4][5] Dry the crystals under vacuum.

Expected Results and Characterization

Parameter	Expected Value
Product	4-Morpholinobenzaldehyde
Appearance	Light yellow to yellow crystals
Yield	85-90%
Melting Point	65-69 °C[6]
Molecular Formula	$C_{11}H_{13}NO_2$ [7]
Molecular Weight	191.23 g/mol [7]

Characterization (for validation):

- 1H NMR ($CDCl_3$): δ ~9.8 (s, 1H, -CHO), 7.7 (d, 2H, Ar-H), 6.9 (d, 2H, Ar-H), 3.8 (t, 4H, -NCH₂-), 3.3 (t, 4H, -OCH₂-).
- ^{13}C NMR ($CDCl_3$): δ ~190.0, 155.0, 132.0, 125.0, 113.0, 66.5, 47.5.

Part II: Synthesis of N-methyl-N-(4-morpholin-4-ylbenzyl)amine

Rationale and Mechanistic Insight

This transformation is a direct reductive amination, a powerful one-pot reaction.[2][8]

- **Imine Formation:** 4-Morpholinobenzaldehyde reacts with methylamine in a reversible condensation reaction to form a Schiff base, or imine. This equilibrium is often favored by removing the water byproduct, although in this one-pot method, the subsequent reduction step serves to pull the equilibrium forward.
- **Reduction:** A hydride-based reducing agent selectively reduces the C=N double bond of the imine to a C-N single bond, forming the final amine.
 - **Choice of Reducing Agent:** Sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$) is selected for this protocol. It is a mild and selective reducing agent that is particularly effective for reductive aminations. Unlike NaBH_4 , it does not readily reduce aldehydes or ketones but is highly effective at reducing the protonated imine (iminium ion), which is present under the reaction conditions.^[8] This selectivity prevents wasteful consumption of the reducing agent and the formation of the corresponding alcohol byproduct.

Detailed Experimental Protocol

Materials and Equipment:

- Round-bottom flask with magnetic stirrer
- Inert atmosphere setup (e.g., nitrogen or argon balloon)
- 4-Morpholinobenzaldehyde (from Part I)
- Methylamine solution (e.g., 2.0 M in THF)
- Sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$)
- 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
- Standard glassware for workup (separatory funnel, etc.)
- Saturated sodium bicarbonate solution (NaHCO_3)
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)

- Silica gel for column chromatography

Procedure:

- Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 4-morpholinobenzaldehyde (9.56 g, 50 mmol) and 1,2-dichloroethane (DCE, 200 mL).
- Amine Addition: Add methylamine solution (2.0 M in THF, 30 mL, 60 mmol, 1.2 eq) to the stirred solution at room temperature. Stir for 20 minutes.
- Reductant Addition: Add sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$) (15.9 g, 75 mmol, 1.5 eq) portion-wise over 15 minutes.
 - Scientist's Note: The portion-wise addition helps to control any initial exotherm. The reaction is typically slightly exothermic.
- Reaction Conditions: Stir the reaction mixture at room temperature for 12-18 hours.
 - Self-Validation: Monitor the reaction by TLC (e.g., ethyl acetate:methanol 9:1) to confirm the consumption of the starting aldehyde.
- Workup (Quenching): Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO_3) solution (100 mL). Stir for 30 minutes until gas evolution ceases.
- Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (DCM) (2 x 75 mL).
- Washing and Drying: Combine all organic layers and wash with brine (100 mL). Dry the organic phase over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Purification: The crude residue can be purified by flash column chromatography on silica gel using a gradient of dichloromethane to 10% methanol in dichloromethane to yield the pure product.

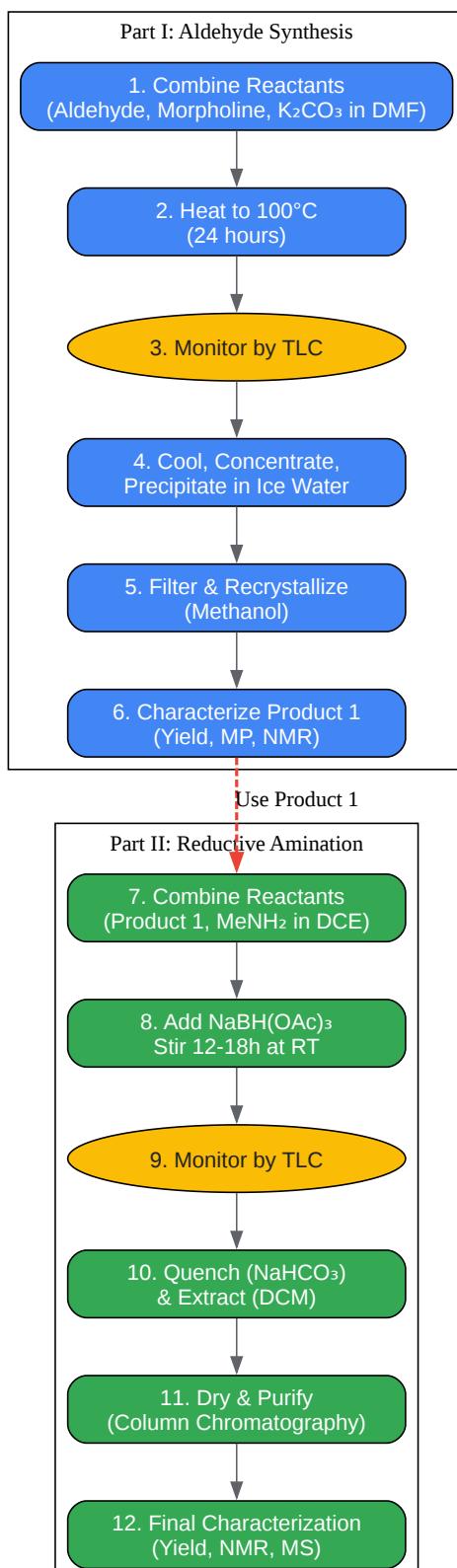
Expected Results and Characterization

Parameter	Expected Value
Product	N-methyl-N-(4-morpholin-4-ylbenzyl)amine
Appearance	Colorless to pale yellow oil or low-melting solid
Yield	75-85%
Molecular Formula	C ₁₂ H ₁₈ N ₂ O ^[9] ^[10]
Molecular Weight	206.28 g/mol ^[9]

Characterization (for validation):

- ¹H NMR (CDCl₃): δ ~7.2 (d, 2H, Ar-H), 6.9 (d, 2H, Ar-H), 3.8 (t, 4H, -NCH₂- in morpholine), 3.6 (s, 2H, Ar-CH₂-N), 3.1 (t, 4H, -OCH₂- in morpholine), 2.4 (s, 3H, N-CH₃).
- MS (ESI+): m/z = 207.1 [M+H]⁺.^[11]

Overall Experimental Workflow and Safety



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Caption: Step-by-step experimental workflow diagram.

Safety Precautions

- General: All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
- Reagents:
 - DMF: Is a reproductive toxin and is readily absorbed through the skin. Handle with care.
 - Methylamine: Is a flammable and corrosive gas, typically handled as a solution. Avoid inhalation.
 - Hydride Reagents ($\text{NaBH}(\text{OAc})_3$): React with water and acids to produce flammable hydrogen gas. Quench reactions carefully and slowly.
 - Chlorinated Solvents (DCE, DCM): Are suspected carcinogens. Minimize exposure.

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